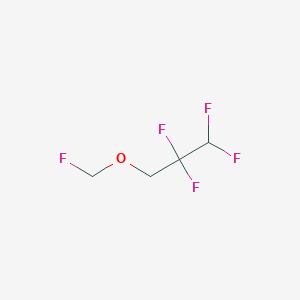

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C4H5F5O and a molecular weight of 164.07 g/mol . It is a clear, colorless liquid with a predicted boiling point of 73.5°C and a density of 1.275 g/cm³ . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves the reaction of fluorinated alcohols with appropriate reagents. One common method includes the reaction of tetrafluoropropanol with fluoromethylating agents under controlled conditions . The reaction typically occurs in a high-pressure reactor, where the temperature is maintained around 85°C and the pressure is controlled to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous addition of reactants to maintain the desired reaction conditions. The final product is purified through distillation to achieve a high purity level of 98.5% .

化学反应分析

Types of Reactions

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Nucleophiles like sodium methoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted ethers .

科学研究应用

Electrolyte Solvents

High-Voltage Lithium Batteries

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether has emerged as a promising solvent for high-voltage lithium-ion batteries (LiBs). Its unique properties enhance the performance of electrolyte formulations by improving ionic conductivity and thermal stability. Research indicates that this compound can be used as a co-solvent in high-voltage electrolytes for lithium cobalt phosphate (Li2CoPO4F) cathodes. The fluorinated ether demonstrates improved charge-discharge cycling performance compared to less fluorinated counterparts .

Table 1: Performance Metrics of this compound in Electrolytes

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Charge-Discharge Cycles | Enhanced |

| Miscibility with LiFSA | Significant Increase |

Anesthetic Agents

This compound is also investigated for its anesthetic properties. Similar to other fluorinated ethers like methoxyflurane and fluroxene, it exhibits potential for inducing anesthesia with reduced side effects compared to traditional anesthetics. Studies have shown that fluorinated ethers can lead to fewer reaction products during prolonged administration .

Case Study: Anesthetic Efficacy

In a comparative study of various fluorinated ethers for anesthesia induction, this compound displayed a favorable profile with minimal convulsions in animal models. This suggests its viability as a safer alternative in anesthetic applications .

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as a reagent due to its unique reactivity and stability under various conditions. Its role as a fluorinating agent allows for the introduction of fluorine atoms into organic molecules, which can enhance their biological activity and stability.

Table 2: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Fluorination Reactions | Introduction of fluorine into substrates |

| Synthesis of Pharmaceuticals | Used in developing new drug candidates |

| Material Science | Enhances properties of polymers |

作用机制

The mechanism of action of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The pathways involved include hydrophobic interactions and electrostatic interactions with proteins and other biomolecules .

相似化合物的比较

Similar Compounds

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

- 1H,1H,5H-Octafluoropentyl-1,1,2,2-tetrafluoroethyl ether

- 2,2,3,3-Tetrafluoropropyl trifluoromethyl ether

Uniqueness

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include high thermal stability, low reactivity with water, and excellent solubility in organic solvents . These characteristics make it particularly valuable in applications requiring high-performance materials and solvents.

生物活性

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (FM-TFPE) is a fluorinated ether compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

FM-TFPE has the molecular formula C4H4F6O and is characterized by a high degree of fluorination, which influences its reactivity and stability in various environments. The synthesis typically involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions, often requiring catalysts to facilitate the process .

Biological Activity Overview

The biological activity of FM-TFPE can be categorized into several key areas:

- Reactivity with Biomolecules : The high electronegativity of fluorine atoms allows FM-TFPE to interact with various biomolecules, potentially altering their structure and function.

- Potential Pharmacological Applications : Research indicates that fluorinated ethers can exhibit unique pharmacological properties, making them candidates for drug development .

- Electrolyte Solutions : FM-TFPE has been studied as a component in electrolyte solutions for lithium-ion batteries, demonstrating its ability to stabilize interfaces and enhance performance .

The mechanism of action for FM-TFPE involves its interaction with specific molecular targets within biological systems. The compound's fluorinated structure allows it to participate in unique chemical reactions that can influence metabolic pathways. For instance, studies have shown that highly fluorinated ethers can affect the solvation dynamics of lithium ions in electrolyte solutions, which may have implications for their behavior in biological systems .

Case Studies and Research Findings

- Electrolyte Performance :

- Biochemical Interactions :

- Fluorosolvation Effects :

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism | Application |

|---|---|---|---|

| Fluoromethyl 2,2,3,3-TFPE | Stabilizes lithium-ion battery interfaces | Enhances solvation dynamics | Lithium-ion batteries |

| 1,1,2,2-Tetrafluoroethyl | Modifies protein interactions | Alters structural conformation | Drug delivery systems |

| 2,2,3,3-Tetrafluoropropyl | Exhibits convulsant action | GABA receptor antagonism | Neuropharmacology |

属性

IUPAC Name |

1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXKRUJTGNVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。